molecular formula C24H29ClF3N3O5S B3969264 1-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-4-(2-methoxyphenyl)piperazine;2,2,2-trifluoroacetic acid

1-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-4-(2-methoxyphenyl)piperazine;2,2,2-trifluoroacetic acid

Cat. No.: B3969264
M. Wt: 564.0 g/mol
InChI Key: BPXIWQJSFNRVLT-UHFFFAOYSA-N
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Description

1-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-4-(2-methoxyphenyl)piperazine;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a piperazine ring, and a sulfonyl group, along with a trifluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-4-(2-methoxyphenyl)piperazine;2,2,2-trifluoroacetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form 1-(4-chlorophenyl)sulfonylpiperidine. This intermediate is then reacted with 2-methoxyphenylpiperazine under controlled conditions to yield the desired product. The final step involves the addition of trifluoroacetic acid to form the trifluoroacetate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-4-(2-methoxyphenyl)piperazine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperidine or piperazine derivatives.

Scientific Research Applications

1-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-4-(2-methoxyphenyl)piperazine;2,2,2-trifluoroacetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-4-(2-methoxyphenyl)piperazine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The presence of the sulfonyl and trifluoroacetic acid groups can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)sulfonylpiperidine
  • 4-(2-Methoxyphenyl)piperazine
  • Trifluoroacetic acid derivatives

Uniqueness

1-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-4-(2-methoxyphenyl)piperazine;2,2,2-trifluoroacetic acid is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both piperidine and piperazine rings, along with the sulfonyl and trifluoroacetic acid groups, makes it a versatile compound in various fields of research.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-4-(2-methoxyphenyl)piperazine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O3S.C2HF3O2/c1-29-22-5-3-2-4-21(22)25-16-14-24(15-17-25)19-10-12-26(13-11-19)30(27,28)20-8-6-18(23)7-9-20;3-2(4,5)1(6)7/h2-9,19H,10-17H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXIWQJSFNRVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClF3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-4-(2-methoxyphenyl)piperazine;2,2,2-trifluoroacetic acid
Reactant of Route 2
1-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-4-(2-methoxyphenyl)piperazine;2,2,2-trifluoroacetic acid
Reactant of Route 3
1-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-4-(2-methoxyphenyl)piperazine;2,2,2-trifluoroacetic acid
Reactant of Route 4
1-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-4-(2-methoxyphenyl)piperazine;2,2,2-trifluoroacetic acid
Reactant of Route 5
1-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-4-(2-methoxyphenyl)piperazine;2,2,2-trifluoroacetic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-4-(2-methoxyphenyl)piperazine;2,2,2-trifluoroacetic acid

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